molecular formula C16H17N5O3 B2708246 5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide CAS No. 2034247-29-3

5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2708246
CAS No.: 2034247-29-3
M. Wt: 327.344
InChI Key: AKPCBPMXPKNCSV-HAQNSBGRSA-N
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Description

This compound is a carboxamide derivative featuring a 1,2-oxazole core substituted with a methyl group at position 3.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-13(9-20-24-10)15(22)21-11-2-4-12(5-3-11)23-16-14(8-17)18-6-7-19-16/h6-7,9,11-12H,2-5H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPCBPMXPKNCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the cyanopyrazinyl group, and the construction of the isoxazole ring. Common reagents and conditions might include:

    Cyclohexyl ring formation: This could involve hydrogenation of a benzene derivative under high pressure and temperature.

    Cyanopyrazinyl group introduction: This might be achieved through nucleophilic substitution reactions using pyrazine derivatives.

    Isoxazole ring construction: This could involve cyclization reactions using hydroxylamine and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This could involve reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This might involve nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide would depend on its specific molecular targets and pathways. This might involve binding to specific proteins or enzymes, altering their activity, and thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Target Compound :

  • Core : 1,2-oxazole with a 5-methyl group.
  • Substituents: A cyclohexyl-carboxamide group linked to a 3-cyanopyrazine via an ether bond.

Analog 1: 3,5-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide (BK71159)

  • Core : 1,2-oxazole with methyl groups at positions 3 and 5.
  • Molecular weight: 341.36 g/mol (vs. 327.34 g/mol for the target compound) .

Analog 2: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)

  • Core : Pyrazole with chlorine at position 5 and methyl at position 3.
  • Key Difference: Replacement of oxazole with pyrazole introduces a nitrogen atom in the ring, modifying electronic properties. The phenyl and cyano groups enhance π-π stacking and dipole interactions, as evidenced by higher melting points (133–135°C) .
Physicochemical and Spectral Properties
Compound Melting Point (°C) ^1H-NMR Key Peaks (δ, ppm) MS (ESI) [M+H]+
Target Compound
BK71159
5-Chloro-pyrazole-3a 133–135 8.12 (s, 1H), 7.61–7.43 (m, 10H) 403.1
5-Chloro-pyrazole-3d 181–183 7.51–7.21 (m, 9H) 421.0

Key Observations :

  • Pyrazole derivatives (e.g., 3a, 3d) exhibit distinct aromatic proton environments due to phenyl/chlorophenyl substituents.
  • The absence of spectral data for the target compound and BK71159 highlights a literature gap.

Biological Activity

5-methyl-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring, a carboxamide functional group, and a cyanopyrazinyl ether. Its molecular formula is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of approximately 344.39 g/mol. The presence of the cyclohexyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is believed to involve multiple pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways. For instance, it may interact with kinases or phosphatases that regulate cell proliferation and apoptosis.
  • Receptor Modulation : The compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling cascades. This could lead to effects on cell survival and immune responses.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally similar to this compound. For example:

CompoundCell Line TestedIC50 (µM)Mechanism
SCM5A549 (lung cancer)62.5Induces apoptosis via caspase activation
SCM9HeLa (cervical cancer)25Inhibits tumor necrosis factor α production

These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar activity may be expected from this compound.

Immunomodulatory Effects

Research indicates that compounds with oxazole moieties can modulate immune responses. For instance:

  • Inhibition of Cytokine Production : Some derivatives have shown the ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells.
  • T Cell Proliferation : Compounds similar to this compound have been reported to inhibit phytohemagglutinin-induced T cell proliferation.

Case Studies

A notable study evaluated the biological activity of oxazole derivatives in vitro:

Study Findings:
In vitro assays demonstrated that specific oxazole derivatives inhibited the proliferation of human peripheral blood lymphocytes (PBMCs) and mouse splenocytes. The most potent compounds showed an IC50 value as low as 25 µM against PBMCs.

Mechanistic Insights:
Molecular docking studies revealed potential binding interactions with key signaling proteins involved in cell cycle regulation and apoptosis pathways. These findings highlight the therapeutic potential of oxazole-based compounds in treating autoimmune diseases and cancers.

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